molecular formula C20H24N6O2 B2737660 2,4,7,8-Tetramethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione CAS No. 923151-91-1

2,4,7,8-Tetramethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2737660
CAS RN: 923151-91-1
M. Wt: 380.452
InChI Key: RPXPWEAKSDMFGL-UHFFFAOYSA-N
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Description

2,4,7,8-Tetramethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione, also known as SCH58261, is a selective adenosine A2A receptor antagonist. It was first synthesized in 1996 by scientists at Schering Plough Research Institute. Since then, SCH58261 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.

Scientific Research Applications

Synthesis and Chemical Properties

  • Mesoionic Purinone Analogs : Studies on mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, demonstrate the synthesis and properties of these compounds. They predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, indicating their potential as intermediates for further chemical transformations (Coburn & Taylor, 1982).

Biological Activities and Applications

  • Antiviral and Antihypertensive Activities : The synthesis of 7,8-polymethylenehypoxanthines and their derivatives has shown precursors for antiviral and antihypertensive activities, suggesting a potential route for the development of new therapeutic agents (Nilov et al., 1995).

  • Glycolurils and Analogues : Research on glycolurils — tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones — and their analogues highlights their pharmacological potential, including antibacterial and neurotropic effects, as well as their applications in explosives and supramolecular chemistry (Kravchenko et al., 2018).

Molecular Mechanisms and Structural Studies

  • Novel Tricyclic Derivatives : Studies on imidazo[2,1‐f]purine‐2,4‐dione derivatives show central activity in animal models, suggesting their potential for developing treatments for affective disorders (Partyka et al., 2014).

Advanced Materials and Sensing Applications

  • Photochemical Reactions for Chemical Evolution : The photochemical rearrangement processes related to purines and nicotinamide derivatives provide insights into prebiotic synthesis pathways and the chemical evolution of life-critical molecules (Ferris et al., 1969).

properties

IUPAC Name

2,4,7,8-tetramethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-12-6-8-15(9-7-12)21-10-11-25-13(2)14(3)26-16-17(22-19(25)26)23(4)20(28)24(5)18(16)27/h6-9,21H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXPWEAKSDMFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 17497965

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